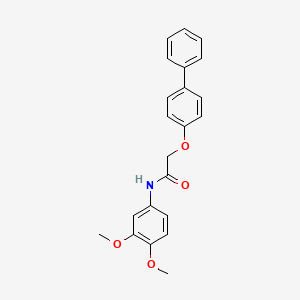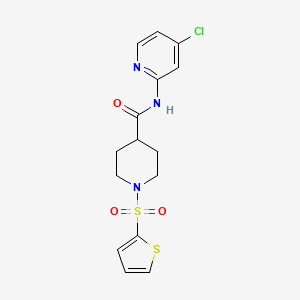![molecular formula C15H10F3NO6S B3476918 5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B3476918.png)
5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid
Overview
Description
5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid is a chemical compound with the molecular formula C15H10F3NO6S and a molecular weight of 389.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a trifluoromethyl group and a sulfonyl group attached to an isophthalic acid core .
Preparation Methods
The synthesis of 5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid typically involves multiple steps, starting with the preparation of the isophthalic acid core, followed by the introduction of the trifluoromethyl and sulfonyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration and Reduction: The isophthalic acid core can be nitrated and then reduced to introduce amino groups.
Sulfonylation: The amino groups can be reacted with sulfonyl chlorides to introduce the sulfonyl group.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.
Chemical Reactions Analysis
5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid involves its interaction with specific molecular targets, which can vary depending on its application. In proteomics research, it may interact with proteins to form stable complexes, allowing for the study of protein functions and interactions. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar compounds to 5-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)isophthalic acid include other trifluoromethyl-substituted aromatic compounds and sulfonyl-containing compounds. Some examples are:
Trifluoromethylbenzenes: These compounds share the trifluoromethyl group but lack the sulfonyl and isophthalic acid components.
Sulfonylbenzenes: These compounds contain the sulfonyl group but do not have the trifluoromethyl group.
Isophthalic Acid Derivatives: These compounds have the isophthalic acid core but may lack the trifluoromethyl and sulfonyl groups.
The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Properties
IUPAC Name |
5-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO6S/c16-15(17,18)11-3-1-2-4-12(11)26(24,25)19-10-6-8(13(20)21)5-9(7-10)14(22)23/h1-7,19H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIXESJELOWBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {4-[(4-{[(4-fluorophenyl)amino]carbonyl}-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B3476850.png)

![14-(1-Thiophen-2-ylsulfonylpiperidine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one](/img/structure/B3476861.png)
![4-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide](/img/structure/B3476870.png)
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide](/img/structure/B3476873.png)
![4-bromo-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B3476880.png)
![3-chloro-4-fluoro-N-[4-(2-methoxyphenoxy)phenyl]benzenesulfonamide](/img/structure/B3476883.png)
![1-(4-Methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B3476889.png)
![5-{[(2,6-Dichlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B3476900.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanobenzenesulfonamide](/img/structure/B3476907.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzonitrile](/img/structure/B3476910.png)
![2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3476926.png)
![4-(2-anilino-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3476931.png)
